molecular formula C18H14N2S B14610010 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- CAS No. 61100-23-0

1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-

Cat. No.: B14610010
CAS No.: 61100-23-0
M. Wt: 290.4 g/mol
InChI Key: YXNUAMPVVCPLDD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- is a heterocyclic aromatic organic compound. This compound is a derivative of benzimidazole, which is known for its diverse biological and chemical properties. The structure of 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- includes a benzimidazole ring fused with a thiophene ring and a methylphenyl group, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction can be conducted under various conditions, including thermal or microwave-assisted methods, to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation and substitution reactions. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl and 2-thienyl groups enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .

Properties

CAS No.

61100-23-0

Molecular Formula

C18H14N2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-[5-(4-methylphenyl)thiophen-2-yl]-1H-benzimidazole

InChI

InChI=1S/C18H14N2S/c1-12-6-8-13(9-7-12)16-10-11-17(21-16)18-19-14-4-2-3-5-15(14)20-18/h2-11H,1H3,(H,19,20)

InChI Key

YXNUAMPVVCPLDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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